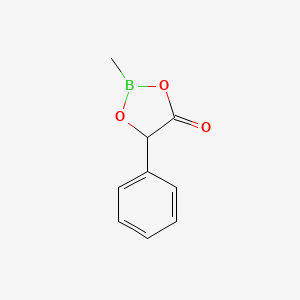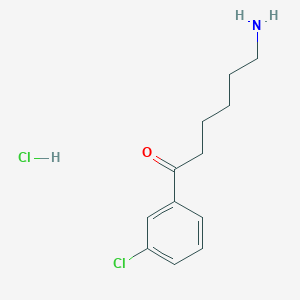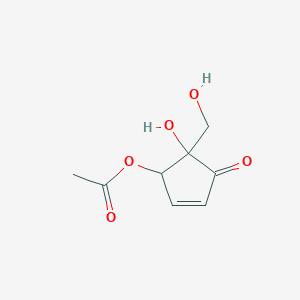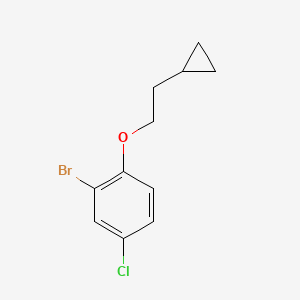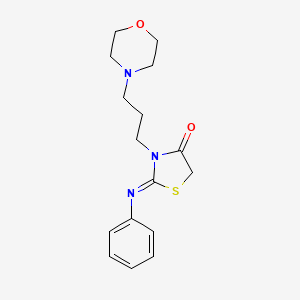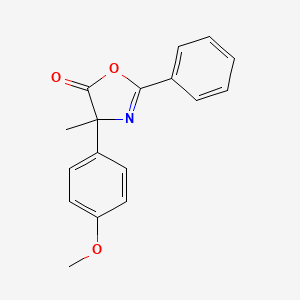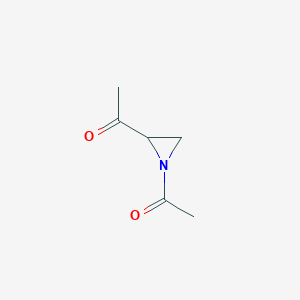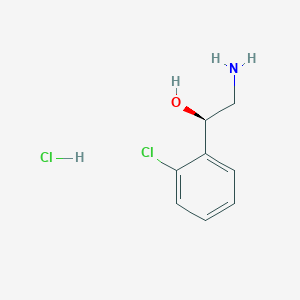
3-Hydroxy-3-(P-tolyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-(P-tolyl)indolin-2-one is a compound belonging to the indolin-2-one family, characterized by the presence of a hydroxy group and a p-tolyl group attached to the indolin-2-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Hydroxy-3-(P-tolyl)indolin-2-one involves the three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . This aryne-based synthetic protocol has been shown to produce a wide variety of 3-hydroxyindolin-2-ones in good yields . Another method involves the reaction between indolin-2-ones and α-substituted ketones, which can yield 3-hydroxy-3-phenacyloxindole derivatives under mild reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up processes can be applied. These methods typically involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-3-(P-tolyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the indolin-2-one core can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl group can produce alcohols.
Applications De Recherche Scientifique
3-Hydroxy-3-(P-tolyl)indolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3-(P-tolyl)indolin-2-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives of indolin-2-one have been shown to inhibit nitric oxide production, which is related to their anti-inflammatory activity . The compound may also interact with transcription factors and signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
3-Hydroxy-3-(P-tolyl)indolin-2-one can be compared with other similar compounds, such as:
3-Hydroxy-3-phenylindolin-2-one: Similar structure but with a phenyl group instead of a p-tolyl group.
3-Hydroxy-3-(2-oxopropyl)indolin-2-one: Contains an oxopropyl group, known for its nitric oxide inhibitory activity.
3-Hydroxy-3-(indol-3-yl)indolin-2-one: Features an indol-3-yl group, showing diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C15H13NO2 |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
3-hydroxy-3-(4-methylphenyl)-1H-indol-2-one |
InChI |
InChI=1S/C15H13NO2/c1-10-6-8-11(9-7-10)15(18)12-4-2-3-5-13(12)16-14(15)17/h2-9,18H,1H3,(H,16,17) |
Clé InChI |
DJTQAQQIHFIXPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphtho[1,8-cd][1,2,6]oxadiborinine-1,3-diol](/img/structure/B13943325.png)

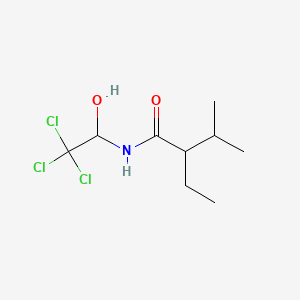
![5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one](/img/structure/B13943335.png)
